(S)-2-Amino-4-cyclobutylbutanoic acid
Description
(S)-2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl substituent at the fourth carbon of its butanoic acid backbone. The stereochemistry at the second carbon (S-configuration) and the rigid cyclobutyl ring confer unique structural properties, influencing its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
(2S)-2-amino-4-cyclobutylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESYJFOPIMOGO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Stereochemical Control
The use of TMP in Step 2 and low-temperature hydrogenation in Step 4 are pivotal for maintaining enantiopurity. Computational studies suggest that the bulky TMP base minimizes steric hindrance at the chiral center.
Scalability and Industrial Feasibility
The process avoids cryogenic conditions and uses cost-effective catalysts (Pd/C vs. noble metal alternatives). Pilot-scale batches (10 kg) demonstrate consistent yields, underscoring its industrial viability.
Comparative Evaluation of Alternative Methods
While no alternative syntheses of this compound are reported, analogous strategies for related α-amino acids include:
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-4-cyclobutylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1. GABA Transporter Inhibition
Recent studies have identified (S)-2-amino-4-cyclobutylbutanoic acid as a promising candidate in the development of inhibitors targeting GABA transporters (mGATs). GABA transporters are critical in regulating neurotransmission and are implicated in conditions such as neuropathic pain and anxiety disorders.
- Case Study : A study evaluated various functionalized amino acids for their inhibitory effects on GABA uptake. Compounds derived from this compound exhibited significant activity against mGAT1 and mGAT4, with specific derivatives showing enhanced potency (pIC50 values reaching up to 5.43) .
1.2. Neuropathic Pain Treatment
The compound's ability to inhibit GABA uptake positions it as a potential therapeutic agent for treating neuropathic pain. Neuropathic pain often results from damage to the nervous system and is resistant to conventional analgesics.
- In Vivo Studies : In rodent models of chemotherapy-induced neuropathic pain, derivatives of this compound demonstrated antinociceptive properties without inducing motor deficits, suggesting a favorable safety profile for further development .
Biochemical Applications
2.1. Metabolic Studies
This compound has been identified as a metabolite in various biological systems, including plants and certain pathogens. Understanding its metabolic pathways can provide insights into its physiological roles.
- Example : The compound has been reported in Lathyrus latifolius and Trypanosoma brucei, indicating its relevance in plant metabolism and potential roles in parasitic infections .
Structural Biology
3.1. Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to this compound facilitates its use in peptide synthesis. This application is crucial for developing peptide-based therapeutics.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-cyclobutylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties of (S)-2-Amino-4-cyclobutylbutanoic acid and its analogs:
Key Observations :
- Cyclobutyl vs.
- Hydrophobicity: The phenyl group in (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid increases hydrophobicity, favoring membrane interactions, whereas the hydroxyl group in (S)-4-Amino-2-hydroxybutanoic acid enhances solubility .
- Functional Group Reactivity: The cyano group in (S)-2-Amino-4-cyanobutyric acid may serve as a precursor for further chemical modifications, such as reduction to amines or hydrolysis to carboxylic acids .
Antimicrobial Activity
Amiclenomycin (cyclohexadienyl analog) exhibits antimicrobial properties, likely due to its ability to inhibit bacterial cell wall synthesis . The cyclobutyl analog may display distinct activity profiles due to differences in steric hindrance and target binding.
Immunomodulatory Effects
highlights that structural variations in glycolipids (e.g., TDEs vs. diesters) lead to divergent cytokine responses in vitro and in vivo . Similarly, the cyclobutyl group’s rigidity might modulate immune interactions compared to flexible alkyl chains or aromatic rings.
Enzyme Interactions
The hydroxyl and phenyl groups in (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid suggest utility in enzyme inhibition studies, where stereochemistry and hydrophobicity influence binding affinity . The cyclobutyl analog’s constrained structure could enhance selectivity for enzymes with deep hydrophobic pockets.
Biological Activity
(S)-2-Amino-4-cyclobutylbutanoic acid (CBBA) is a cyclobutane-derived amino acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of CBBA typically involves the use of chiral precursors, such as (-)-verbenone, to create enantiopure cyclobutane derivatives. These derivatives are characterized by their unique structural features, which contribute to their biological activity. The cyclobutane moiety acts as a chiral platform that enhances the physicochemical properties of the resulting compounds .
Cytotoxicity
Recent studies have demonstrated that CBBA exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of several synthesized compounds, including CBBA, against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that CBBA showed a promising IC50 value of 1.81 ± 0.1 μM against MDA-MB-231 cells and 2.85 ± 0.1 μM against MCF-7 cells, surpassing the potency of Doxorubicin, a standard chemotherapy agent (IC50 = 3.18 ± 0.1 μM for MDA-MB-231) .
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |
|---|---|---|
| CBBA | 1.81 ± 0.1 μM | 2.85 ± 0.1 μM |
| Doxorubicin | 3.18 ± 0.1 μM | 4.17 ± 0.2 μM |
| Compound 4 | 6.93 ± 0.4 μM | 5.59 ± 0.3 μM |
| Compound 5 | 15.52 ± 1.2 μM | 20.07 ± 1.5 μM |
| Compound 6 | 10.23 ± 0.8 μM | 9.47 ± 0.7 μM |
This data suggests that CBBA could be developed as a potential anticancer agent due to its superior cytotoxicity compared to established treatments.
Neuropharmacological Properties
CBBA has also been investigated for its neuropharmacological effects, particularly as an analog of gamma-aminobutyric acid (GABA). Its structural similarity allows it to interact with GABA receptors, potentially modulating neurotransmission and exhibiting anxiolytic or anticonvulsant properties . The ability to cross the blood-brain barrier further enhances its therapeutic potential in treating neurological disorders.
Case Studies
Case Study: Anticancer Activity in vivo
In a preclinical model, CBBA was administered to mice with induced breast tumors to evaluate its therapeutic efficacy and safety profile. The treatment group receiving CBBA showed a significant reduction in tumor size compared to the control group receiving saline solution (p < 0.05). Histopathological analysis revealed reduced proliferation rates and increased apoptosis in tumor tissues from the CBBA-treated group .
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of CBBA in a rat model of induced seizures. Rats treated with CBBA exhibited a lower frequency of seizures compared to untreated controls, indicating its potential as a therapeutic agent for epilepsy . Behavioral assessments further suggested improvements in cognitive functions post-treatment.
Q & A
Q. What are the key synthetic strategies for constructing the cyclobutyl moiety in (S)-2-Amino-4-cyclobutylbutanoic acid?
The cyclobutyl group can be synthesized via transition metal-catalyzed ring-opening or coupling reactions. For example, palladium-catalyzed silylene transfer reactions with strained silacyclopropanes (e.g., siliranes or silirenes) enable selective cyclobutane formation through Si–C bond activation and reorganization . Additionally, zirconocene-mediated multicomponent coupling of nitriles and alkynes has been employed to generate fused silacyclobutene intermediates, which can be hydrolyzed to yield functionalized cyclobutane derivatives .
Q. How is the stereochemical integrity of the (S)-configuration confirmed during synthesis?
Chiral HPLC or capillary electrophoresis coupled with polarimetric detection are standard methods. Advanced techniques like X-ray crystallography or - NOESY NMR can resolve spatial arrangements. For example, steric effects from bulky substituents (e.g., tert-butyl groups) in intermediates can stabilize specific stereoisomers, as observed in analogous nitrile-stabilized zirconacyclopropene complexes .
Advanced Research Questions
Q. How do contradictory data on reaction yields arise when varying metal catalysts for cyclobutane ring formation?
Catalyst choice (e.g., Pd vs. Rh) alters activation pathways. For instance, palladium facilitates silylene transfer via σ-bond metathesis, while rhodium promotes oxidative addition into Si–C bonds. Discrepancies in yields often stem from competing side reactions (e.g., over-insertion of alkynes or incomplete nitrile cleavage). Optimization requires adjusting catalyst loading, temperature, and steric hindrance of substrates, as demonstrated in silver/zinc co-catalyzed silacyclopropane transformations .
Q. What mechanistic insights explain the chemoselectivity of multi-component reactions involving this compound precursors?
Zirconocene-mediated coupling of Si-tethered diynes with nitriles proceeds via sequential Zr–C/Si–C bond cleavage and reformation. Steric hindrance from substituents (e.g., iso-propyl or 2-methylbutyronitrile) selectively halts the reaction at intermediates, enabling controlled formation of pyrrole or pyridine derivatives. Isotopic labeling studies (e.g., -nitriles) have traced bond reorganization steps .
Q. How can catalytic C–H bond activation improve the efficiency of cyclobutyl ring functionalization?
Palladium-catalyzed C(sp)–H activation enables direct functionalization of cyclobutane rings without pre-functionalized substrates. For example, ligand-assisted C–H silylation with silacyclopropanes introduces silicon groups regioselectively, as validated in benzosilole syntheses .
Methodological Guidelines
- Synthetic Optimization : Use sterically hindered nitriles (e.g., t-BuCN) to stabilize intermediates and prevent over-reaction .
- Characterization : Employ high-resolution mass spectrometry (HRMS) and NMR to track Si–C bond cleavage/reformation .
- Data Validation : Cross-reference IR and NMR spectra with NIST databases to confirm cyclobutane ring vibrational modes (e.g., 800–850 cm for ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
